molecular formula C9H13ClN2O B1435114 3-(Pyridin-3-yl)morpholine hydrochloride CAS No. 1949816-24-3

3-(Pyridin-3-yl)morpholine hydrochloride

Cat. No.: B1435114
CAS No.: 1949816-24-3
M. Wt: 200.66 g/mol
InChI Key: UKXYCLPZFATPOA-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)morpholine hydrochloride is a heterocyclic compound that features a morpholine ring substituted with a pyridine ring at the third position. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both morpholine and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with a pyridine derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 3-chloropyridine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the substitution process, yielding 3-(Pyridin-3-yl)morpholine. The hydrochloride salt is formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the pyridine ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution or electrophilic reagents like bromine for electrophilic substitution.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives of 3-(Pyridin-3-yl)morpholine.

    Reduction: Reduced forms of the pyridine or morpholine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Pyridin-3-yl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)morpholine hydrochloride
  • 3-(Pyridin-4-yl)morpholine hydrochloride
  • 2-(Pyridin-3-yl)morpholine hydrochloride

Comparison

3-(Pyridin-3-yl)morpholine hydrochloride is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities to molecular targets and distinct pharmacological profiles. The position of the pyridine ring can also affect the compound’s solubility, stability, and overall efficacy in various applications.

Properties

IUPAC Name

3-pyridin-3-ylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;/h1-3,6,9,11H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXYCLPZFATPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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